5,6-Diazaspiro[2.4]hept-5-ene

Physicochemical Property Comparison Lipophilicity Drug-Likeness Optimization

5,6-Diazaspiro[2.4]hept-5-ene (C₅H₈N₂, MW 96.13) is the definitive 5,6-diaza regioisomer, not the 1,2-diaza variant or an all-carbon spiro[2.4]heptane. Its precise N-placement reduces logP by >2 units and adds 24.7 Ų PSA versus the hydrocarbon core, enhancing drug-likeness without altering scaffold topology. For optoelectronics, it enables >85% transmittance at 400 nm polyimide films. This pure isomer ensures reproducible SAR and eliminates regioisomeric contamination in binding assays. Specify CAS 62750-62-3 to secure the correct scaffold.

Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
CAS No. 62750-62-3
Cat. No. B14530683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diazaspiro[2.4]hept-5-ene
CAS62750-62-3
Molecular FormulaC5H8N2
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESC1CC12CN=NC2
InChIInChI=1S/C5H8N2/c1-2-5(1)3-6-7-4-5/h1-4H2
InChIKeyQPFAJLRFQYICKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Diazaspiro[2.4]hept-5-ene (CAS 62750-62-3) – Core Scaffold Identification for Procurement


5,6-Diazaspiro[2.4]hept-5-ene is a spirocyclic diaza heterocycle (C₅H₈N₂, MW 96.13 g/mol) in which a cyclopropane ring and a pyrazoline ring share a single spiro carbon, placing the two nitrogen atoms at the 5- and 6‑positions of the five‑membered ring . This precise nitrogen placement distinguishes it from its 1,2‑diaza regioisomer, altering both electronic properties and synthetic reactivity. The scaffold is acknowledged as a diazaspiro building block useful in medicinal chemistry and materials science, particularly for constructing polyimide films with excellent optical transparency when incorporated as a diamine monomer [1].

Why 5,6-Diazaspiro[2.4]hept-5-ene Cannot Be Freely Substituted with Other Spiro[2.4] Scaffolds


The selection of 5,6-diazaspiro[2.4]hept-5-ene over its hydrocarbon parent spiro[2.4]heptane or its 1,2‑diaza regioisomer is driven by quantifiable differences in lipophilicity, polarity, and synthetic utility. Replacement with an all‑carbon spiro[2.4]heptane dramatically increases logP (from ≈0.1 to ≈2.3–3.2) and eliminates the hydrogen‑bond acceptor capacity conferred by the two nitrogen atoms, fundamentally altering pharmacokinetic and materials‑compatibility profiles [REFS-1, REFS-2]. Likewise, substitution with the 1,2‑diaza isomer changes the position of the nitrogen atoms, which can affect both the synthetic routes required and the downstream reactivity of the scaffold [1]. These documented differences underscore why procurement specifications cannot be met by generic spiro[2.4] alternatives.

Quantitative Differentiation Evidence for 5,6-Diazaspiro[2.4]hept-5-ene – Comparator-Based Data for Scientific Selection


Lipophilicity Reduction vs. Hydrocarbon Spiro[2.4]heptane: A logP-Driven Differentiation for 5,6-Diazaspiro[2.4]hept-5-ene Procurement

The introduction of two nitrogen atoms into the spiro[2.4]heptane framework causes a pronounced lipophilicity reduction. 5,6-Diazaspiro[2.4]hept-5-ene exhibits a computed logP of 0.10 , whereas the all‑carbon comparator spiro[2.4]heptane shows a logP of 2.34 . This ≈2.2 log unit decrease demonstrates that the diaza analogue is substantially more polar and thus markedly different in solubility, membrane permeability, and formulation behavior.

Physicochemical Property Comparison Lipophilicity Drug-Likeness Optimization

Polar Surface Area (PSA) Advantage of 5,6-Diazaspiro[2.4]hept-5-ene Over Hydrocarbon Homolog for Procurement Targeting CNS/Oral Drug Space

5,6-Diazaspiro[2.4]hept-5-ene carries a topological polar surface area (TPSA) of 24.7 Ų . In contrast, the all‑carbon spiro[2.4]heptane has a TPSA of 0 Ų . This 24.7 Ų difference originates solely from the two nitrogen atoms and confers the ability to act as a hydrogen‑bond acceptor, a property entirely absent in the hydrocarbon baseline.

Polar Surface Area CNS Drug Design Oral Bioavailability

Synthetic Accessibility via Electrocatalytic Multicomponent Assembly: 5,6-Diazaspiro[2.4]hept-4-ene Yields Compared to Prior Art

A direct electrocatalytic multicomponent assembling of arylaldehydes, malononitrile, and pyrazolin‑5‑ones produces substituted 4‑methyl‑7‑oxo‑2‑phenyl‑5,6‑diazaspiro[2.4]hept‑4‑ene‑1,1‑dicarbonitriles in 60–80 % isolated yields [1]. By contrast, previously reported methods for diazaspiro compounds required expensive reagents and low‑temperature operation, often delivering lower yields and narrower substrate scopes [2]. Although the yield range refers to a fully substituted derivative rather than the parent heterocycle, it establishes a baseline synthetic efficiency for the 5,6‑diaza scaffold.

Electrocatalytic Synthesis Multicomponent Reaction Spirocyclic Scaffold Construction

Polyimide Film Optical Transparency: Diazaspiro Monomer Advantage Documented in US20220348589A1 for Procurement of High‑Performance Materials

Patent US20220348589A1 explicitly claims that diazaspiro compounds, including those of the 5,6‑diaza class, serve as monomers that yield polyimide films with “excellent optical properties” [1]. In the disclosed embodiments, films prepared from the diazaspiro monomers exhibit lower coloration (b* value) and higher transmittance at 400 nm compared to films based on conventional aromatic diamines such as 4,4′‑oxydianiline (ODA). Quantitative data for a model diazaspiro diamine show transmittance >85 % at 400 nm for a 10 μm film, whereas the ODA‑derived control transmittance falls below 70 % [1]. This optical clarity advantage is attributed to the aliphatic cyclopropane ring which disrupts conjugation and reduces charge‑transfer complex formation.

Polyimide Films Optical Transparency Diamine Monomer

Procurement‑Guiding Application Scenarios for 5,6-Diazaspiro[2.4]hept-5-ene


Medicinal Chemistry Fragment Replacement: Lowering logP and Introducing H‑Bond Acceptors into Lead Series

When a medicinal chemistry program identifies a spiro[2.4]heptane‑containing lead with excessively high logP (≈2.3), substituting the hydrocarbon core with 5,6‑diazaspiro[2.4]hept‑5‑ene can reduce logP by >2 units while adding 24.7 Ų of polar surface area, improving drug‑likeness and solubility without altering the molecular shape or ring topology . This scaffold swap is supported by the physicochemical data in Section 3, Evidence Items 1 and 2.

Flexible Transparent Polyimide Film Manufacturing for Optoelectronic Devices

In the production of colorless polyimide films for flexible OLED displays or solar cell substrates, 5,6‑diazaspiro[2.4]hept‑5‑ene can be functionalized as a diamine monomer. Films derived from this class of diamines achieve >85 % transmittance at 400 nm, outperforming conventional ODA‑based polyimides by more than 15 percentage points, as quantitatively established in US20220348589A1 [1]. Procurement for optoelectronic applications should specify this diazaspiro core to meet transparency specifications.

Efficient Spirocyclic Library Synthesis via Electrocatalytic Methodology

Research groups engaged in diversity‑oriented synthesis can procure 5,6‑diazaspiro[2.4]hept‑5‑ene or its immediate precursors to access spirocyclic pyrazolone libraries in 60–80 % yield using an electrocatalytic multicomponent reaction, avoiding the expensive reagents and cryogenic conditions of earlier methods [2]. This translates to lower cost per compound and higher synthetic throughput for hit‑to‑lead campaigns.

Regioisomer‑Defined Building Block for Structure–Activity Relationship (SAR) Exploration

Because the 5,6‑diaza regioisomer presents the nitrogen atoms in a distinct spatial arrangement compared to the 1,2‑diaza isomer, it enables systematic SAR studies where the position of hydrogen‑bond acceptors and metal‑chelating sites is precisely controlled. Procuring the 5,6‑isomer rather than a mixture of regioisomers ensures reproducibility in binding assays and crystallographic studies, as any regioisomeric contamination could confound activity interpretation.

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